molecular formula C21H19NO5 B11333616 Ethyl 4-{[(7-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Ethyl 4-{[(7-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Cat. No.: B11333616
M. Wt: 365.4 g/mol
InChI Key: SRWVEYCTCHCNMG-UHFFFAOYSA-N
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Description

ETHYL 4-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoxepine derivatives. This compound is characterized by its unique structure, which includes a benzoxepine ring system substituted with a methoxy group and an amido benzoate ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving appropriate precursors such as ortho-substituted phenols and alkenes.

    Methoxylation: Introduction of the methoxy group at the 7-position of the benzoxepine ring can be achieved using methanol in the presence of a suitable catalyst.

    Amidation: The amido group is introduced by reacting the benzoxepine derivative with an appropriate amine under suitable conditions.

    Esterification: The final step involves the esterification of the amido benzoxepine with ethyl benzoate under acidic or basic conditions.

Industrial Production Methods

Industrial production of ETHYL 4-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The amido group can be reduced to an amine under hydrogenation conditions.

    Substitution: Electrophilic aromatic substitution can occur at the benzoxepine ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is typically used for reduction reactions.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

ETHYL 4-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Studied for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

ETHYL 4-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE can be compared with other benzoxepine derivatives and related compounds:

    ETHYL 4-(7-METHOXY-1,4-BENZODIOXAN-6-YL)METHYL BENZOATE: Similar structure but with a benzodioxan ring instead of benzoxepine.

    ETHYL 4-METHYLBENZOATE: Lacks the benzoxepine ring and methoxy group, making it less complex.

    ETHYL 4-(HYDROXYMETHYL)BENZOATE: Contains a hydroxymethyl group instead of a methoxy group.

The uniqueness of ETHYL 4-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE lies in its specific substitution pattern and the presence of both amido and ester functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H19NO5

Molecular Weight

365.4 g/mol

IUPAC Name

ethyl 4-[(7-methoxy-1-benzoxepine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C21H19NO5/c1-3-26-21(24)14-4-6-17(7-5-14)22-20(23)15-10-11-27-19-9-8-18(25-2)13-16(19)12-15/h4-13H,3H2,1-2H3,(H,22,23)

InChI Key

SRWVEYCTCHCNMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC=C2

Origin of Product

United States

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